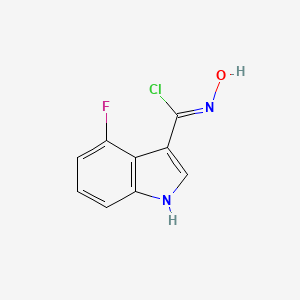
(3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride is a chemical compound with a unique structure that includes a fluorine atom, a hydroxy group, and a carboximidoyl chloride group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine atom and the hydroxy group. The final step involves the formation of the carboximidoyl chloride group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form different functional groups.
Reduction: The carboximidoyl chloride group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the carboximidoyl chloride group may produce primary or secondary amines.
Scientific Research Applications
(3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole derivatives.
Industry: It is used in the development of advanced materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride involves its interaction with specific molecular targets. The fluorine atom and hydroxy group play crucial roles in binding to these targets, while the carboximidoyl chloride group can undergo chemical transformations that modulate the compound’s activity. The pathways involved may include inhibition of enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1H-indole-3-carboximidoyl chloride
- N-hydroxy-1H-indole-3-carboximidoyl chloride
- 4-Fluoro-N-hydroxy-1H-indole-3-carboxamide
Uniqueness
(3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride is unique due to the specific combination of functional groups attached to the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3Z)-4-fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-9(13-14)5-4-12-7-3-1-2-6(11)8(5)7/h1-4,12,14H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMJOLWYCIPWOM-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














